molecular formula C7H13NO2S B2389978 Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate CAS No. 17969-52-7

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate

Cat. No.: B2389978
CAS No.: 17969-52-7
M. Wt: 175.25
InChI Key: PLIOXFQOVSRRLF-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate is an organic compound with the molecular formula C₇H₁₃NO₂S. It is a thioester derivative, characterized by the presence of an amino group, a thioxo group, and an ethyl ester group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with thiosemicarbazide. The reaction typically proceeds under acidic conditions, followed by esterification to introduce the ethyl ester group. The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactions. The process is optimized for yield and purity, often utilizing automated systems for precise control of reaction conditions. The compound is then isolated and purified using industrial-scale chromatography or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-2,2-dimethylpropanoate: Lacks the thioxo group, resulting in different chemical reactivity.

    Ethyl 3-amino-3-thioxopropanoate: Similar structure but without the dimethyl substitution, affecting steric properties.

Uniqueness

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate is unique due to the presence of both the thioxo group and the dimethyl substitution. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

ethyl 3-amino-2,2-dimethyl-3-sulfanylidenepropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-4-10-6(9)7(2,3)5(8)11/h4H2,1-3H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIOXFQOVSRRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of diphenyldithiophosphonic acid (ALFAAESAR, 1.42 g, 5.67 mmol) and 2-cyano-2-methylpropionic acid ethyl ester (ABCR, 0.412 mL, 2.83 mmol) in isopropanol (30 mL) was heated under reflux for 4 h. Reaction mixture was cooled to room temperature and a precipitate was formed. Reaction flask was placed in the freezer for 1 h. Reaction mixture was filtered and filtrate was concentrated. Residue was taken up in DCM (100 mL) and washed with water (20 mL), 1N NaOH (20 mL), saturated NaHCO3 (20 mL) and dried over sodium sulfate and concentrated. The resulting oil was loaded on a 25 g silica cartridge and eluted with linear gradient 0-50% hexane-ethyl acetate to yield the title compound (110 mg, 0.628 mmol, 22.2% yield). Another impure batch was loaded on a 10 g silica cartridge and eluted with linear gradient 0-50% hexane-ethyl acetate to recover the title compound (120 mg, 0.685 mmol, 24.17% yield). Total yield: (230 mg, 1.313 mmol, 46.32%). 1H NMR (300 MHz, DMSO-d6) δ ppm: 9.70 (br s, 1H), 8.86 (br s, 1H), 4.05 (q, 2H), 1.39 (s, 6H), 1.15 (t, 3H). [ES+MS] m/z 176 (MH+).
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.412 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
22.2%

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